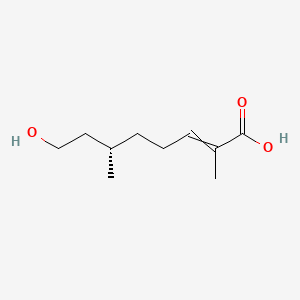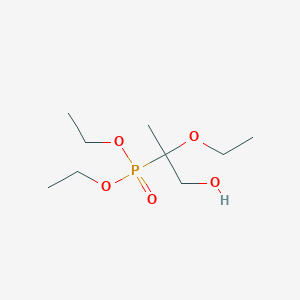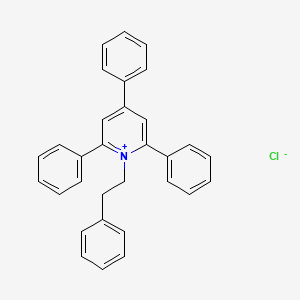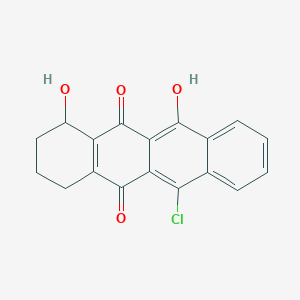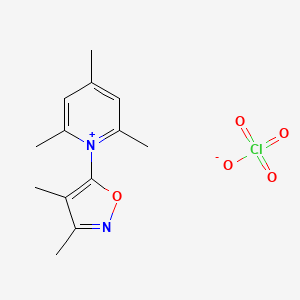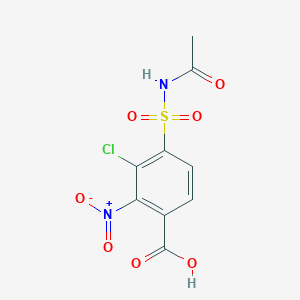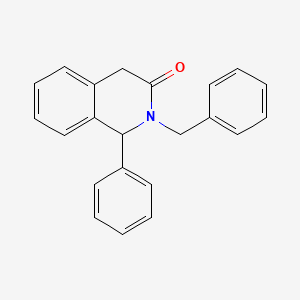![molecular formula C19H20N2O2 B14385566 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole CAS No. 88670-83-1](/img/structure/B14385566.png)
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole typically involves the following steps:
Formation of the Benzyloxyphenoxy Intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxyphenol in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.
Alkylation: The 4-(benzyloxy)phenol is then reacted with 1-bromo-3-chloropropane under basic conditions to yield 1-{3-[4-(benzyloxy)phenoxy]propyl} chloride.
Cyclization: The final step involves the reaction of 1-{3-[4-(benzyloxy)phenoxy]propyl} chloride with hydrazine hydrate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Nitro group reduction yields the corresponding amine.
Substitution: Electrophilic substitution on the aromatic ring yields various substituted derivatives.
Applications De Recherche Scientifique
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{3-[4-(Methoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with a methoxy group instead of a benzyloxy group.
1-{3-[4-(Ethoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with an ethoxy group instead of a benzyloxy group.
1-{3-[4-(Propoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities. The benzyloxy group can enhance the compound’s lipophilicity, influencing its interaction with biological membranes and molecular targets.
Propriétés
Numéro CAS |
88670-83-1 |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-[3-(4-phenylmethoxyphenoxy)propyl]pyrazole |
InChI |
InChI=1S/C19H20N2O2/c1-2-6-17(7-3-1)16-23-19-10-8-18(9-11-19)22-15-5-14-21-13-4-12-20-21/h1-4,6-13H,5,14-16H2 |
Clé InChI |
STOQFBJOXWOGTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


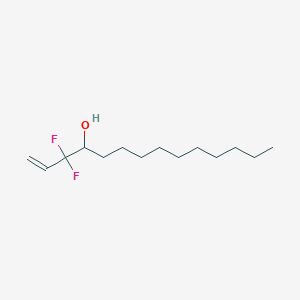
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
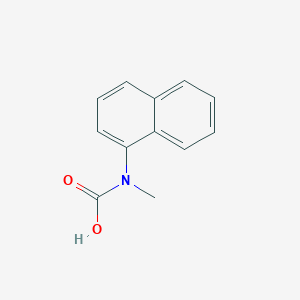
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
